
Acetic acid, 2-allyl-2-cyclohexyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, 2-allyl-2-cyclohexyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride is a complex organic compound It is characterized by its unique molecular structure, which includes an acetic acid ester, an allyl group, a cyclohexyl ring, and a diethylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-allyl-2-cyclohexyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride typically involves multiple steps:
Formation of the ester: This can be achieved by reacting acetic acid with an alcohol derivative containing the allyl and cyclohexyl groups under acidic conditions.
Introduction of the diethylamino group: This step may involve the reaction of the intermediate ester with a diethylamine under controlled temperature and pressure conditions.
Formation of the hydrochloride salt: The final step involves the reaction of the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The reaction conditions would be optimized for yield and purity, with careful control of temperature, pressure, and pH. Catalysts and solvents may be used to enhance the reaction rates and selectivity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions may target the ester or the allyl group, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester or diethylamino groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxide ions, amines.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides, while reduction could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound may be used as a reagent or intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, the compound could be studied for its potential effects on cellular processes. Its interactions with biological molecules might provide insights into new therapeutic targets.
Medicine
The compound may have potential applications in medicine, particularly if it exhibits pharmacological activity. Research could focus on its efficacy and safety as a drug candidate.
Industry
In industry, the compound might be used in the production of specialty chemicals or materials. Its reactivity and functional groups make it a versatile building block.
作用機序
The mechanism by which acetic acid, 2-allyl-2-cyclohexyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The pathways involved might be elucidated through biochemical assays and molecular modeling studies.
類似化合物との比較
Similar Compounds
Acetic acid esters: Compounds with similar ester groups but different substituents.
Allyl derivatives: Compounds containing allyl groups with varying functional groups.
Cyclohexyl compounds: Molecules with cyclohexyl rings and different attached groups.
Uniqueness
What sets acetic acid, 2-allyl-2-cyclohexyl-, 3-(diethylamino)-2,2-dimethylpropyl ester, hydrochloride apart is its combination of functional groups. This unique structure may confer specific reactivity and biological activity not seen in other compounds.
特性
CAS番号 |
66827-50-7 |
|---|---|
分子式 |
C20H38ClNO2 |
分子量 |
360.0 g/mol |
IUPAC名 |
[3-(2-cyclohexylpent-4-enoyloxy)-2,2-dimethylpropyl]-diethylazanium;chloride |
InChI |
InChI=1S/C20H37NO2.ClH/c1-6-12-18(17-13-10-9-11-14-17)19(22)23-16-20(4,5)15-21(7-2)8-3;/h6,17-18H,1,7-16H2,2-5H3;1H |
InChIキー |
CLWDWMYAIBFDFV-UHFFFAOYSA-N |
正規SMILES |
CC[NH+](CC)CC(C)(C)COC(=O)C(CC=C)C1CCCCC1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


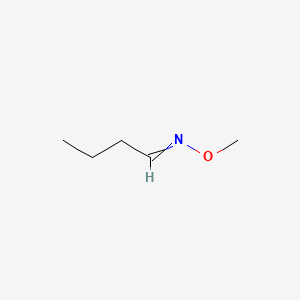
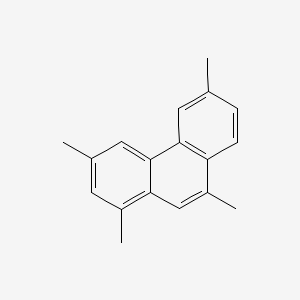
![[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl carbamate](/img/structure/B13777445.png)
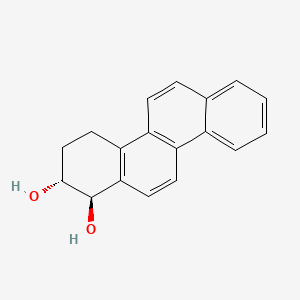



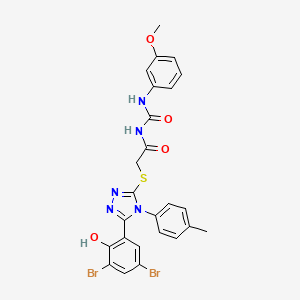
![1,3-Propanediamine, N-[3-(octadecyloxy)propyl]-](/img/structure/B13777488.png)
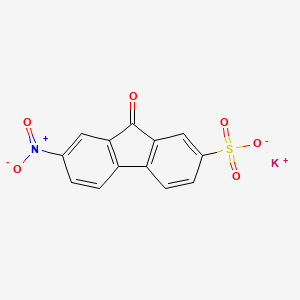
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane](/img/structure/B13777496.png)
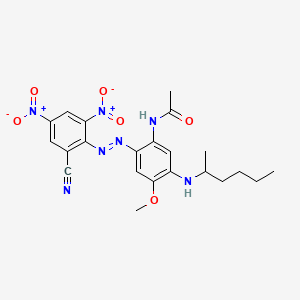
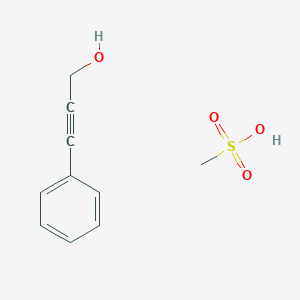
![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)
